(R)-alpha-Methyl-1,3-benzodioxole-5-ethanamine
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Overview
Description
®-alpha-Methyl-1,3-benzodioxole-5-ethanamine is a chiral compound with a unique structure that includes a benzodioxole ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyl-1,3-benzodioxole-5-ethanamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Ethanamine Side Chain: The benzodioxole intermediate is then reacted with a suitable amine precursor, such as alpha-methylbenzylamine, under reductive amination conditions.
Industrial Production Methods
Industrial production of ®-alpha-Methyl-1,3-benzodioxole-5-ethanamine often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. Additionally, the use of chiral catalysts or resolution techniques may be employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methyl-1,3-benzodioxole-5-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-alpha-Methyl-1,3-benzodioxole-5-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-1,3-benzodioxole-5-ethanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-Methyl-1,3-benzodioxole-5-ethanamine: The enantiomer of the compound, which may have different biological activities.
1,3-Benzodioxole-5-ethanamine: A structurally similar compound without the alpha-methyl group.
2,3-Dihydro-1,4-benzodioxin-6-amine: Another related compound with a different ring structure.
Uniqueness
®-alpha-Methyl-1,3-benzodioxole-5-ethanamine is unique due to its chiral nature and the presence of both the benzodioxole ring and the ethanamine side chain. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61614-60-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/t7-/m1/s1 |
InChI Key |
NGBBVGZWCFBOGO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
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